

In-depth Technical Guide: The Vitamin D Analog MC 1080-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MC 1080-d4

Cat. No.: B1161044

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An extensive search for the vitamin D analog designated as "**MC 1080-d4**" did not yield any specific results for a compound with this identifier. It is possible that "**MC 1080-d4**" is an internal, unpublished, or alternative designation for a known vitamin D analog, or potentially a typographical error. The following guide is based on closely related and well-documented vitamin D analogs, which are likely to share structural similarities and mechanisms of action with the intended compound of interest.

This guide provides a comprehensive overview of the core characteristics of synthetic vitamin D analogs, focusing on their mechanism of action, preclinical and clinical development, and experimental evaluation. The information presented is synthesized from publicly available research on various analogs and is intended for researchers, scientists, and drug development professionals.

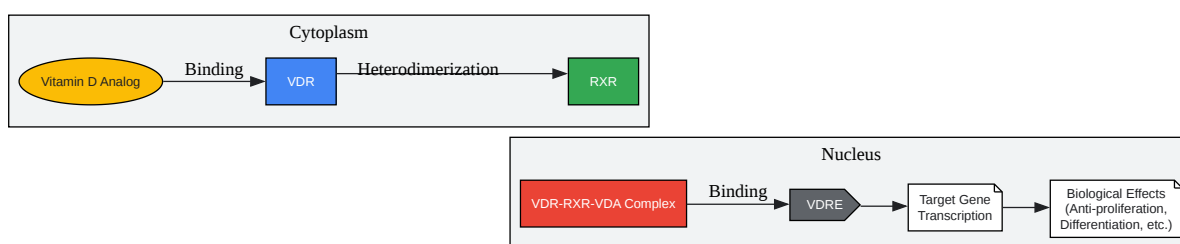
Core Mechanism of Action

Vitamin D analogs, like the parent molecule $1\alpha,25$ -dihydroxyvitamin D3 (calcitriol), exert their biological effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor. [1] The binding of a vitamin D analog to the VDR induces conformational changes in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The cellular consequences of VDR activation are pleiotropic and tissue-specific, influencing a wide range of physiological processes including calcium and phosphate homeostasis, immune

modulation, cell proliferation, and differentiation.[2] Many synthetic analogs have been developed with the aim of separating the potent anti-proliferative and pro-differentiating effects from the calcemic effects that often limit the therapeutic use of calcitriol, particularly in cancer therapy.[2]

Signaling Pathway of Vitamin D Analogs



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Caption: Generalized signaling pathway of vitamin D analogs.

Quantitative Data on Vitamin D Analogs

The development and characterization of vitamin D analogs involve quantifying their biological activity. While specific data for "**MC 1080-d4**" is unavailable, the following tables present typical quantitative data for other well-studied analogs, illustrating the parameters used for their evaluation.

Table 1: Receptor Binding Affinity and Transcriptional Activity

Analog	Relative Binding Affinity (RBA) for VDR (%)	Relative Transcriptional Activity (%)
Calcitriol	100	100
EB 1089	50-200	1000-2000
Calcipotriol	1-10	10-50
Paricalcitol	12.5	-

Data are generalized from multiple sources for illustrative purposes.

Table 2: In Vitro Anti-proliferative Activity

Analog	Cell Line	IC50 (nM)
Calcitriol	MCF-7 (Breast Cancer)	1-10
EB 1089	MCF-7 (Breast Cancer)	0.01-0.1
Calcipotriol	HaCaT (Keratinocytes)	0.1-1

IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

The characterization of vitamin D analogs relies on a set of standardized experimental protocols. Below are detailed methodologies for key assays.

VDR Binding Assay

Objective: To determine the binding affinity of the analog to the VDR.

Methodology:

- Preparation of VDR: Recombinant human VDR is expressed and purified.
- Radioligand: Tritiated calcitriol ($[^3\text{H}]\text{-1,25(OH)}_2\text{D}_3$) is used as the radioligand.

- **Competitive Binding:** A constant concentration of the radioligand is incubated with the VDR in the presence of increasing concentrations of the unlabeled test analog.
- **Separation:** Bound and free radioligand are separated using methods like hydroxylapatite precipitation or size-exclusion chromatography.
- **Quantification:** The amount of bound radioactivity is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the analog that displaces 50% of the bound radioligand (IC₅₀) is determined and used to calculate the relative binding affinity (RBA) compared to unlabeled calcitriol.

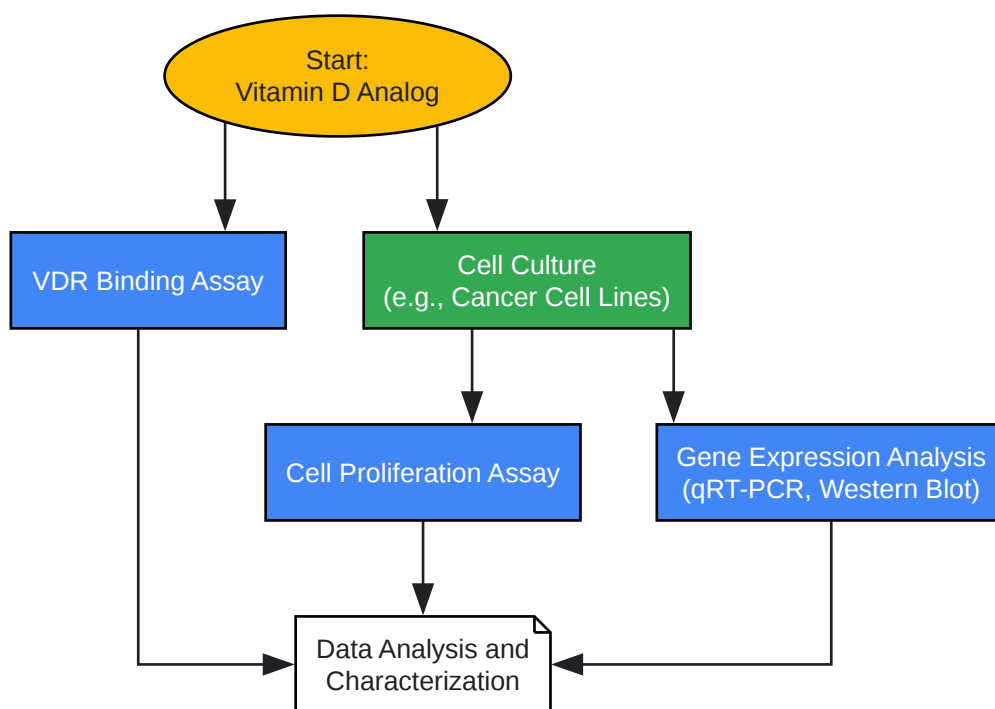
Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of the analog on cancer cell lines.

Methodology:

- **Cell Culture:** Cancer cells (e.g., MCF-7, LNCaP) are cultured in appropriate media.
- **Treatment:** Cells are seeded in 96-well plates and treated with a range of concentrations of the vitamin D analog or vehicle control.
- **Incubation:** Cells are incubated for a defined period (e.g., 72-96 hours).
- **Viability Assessment:** Cell viability is determined using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
- **Data Analysis:** The absorbance or luminescence is measured, and the IC₅₀ value is calculated from the dose-response curve.

Experimental Workflow for In Vitro Evaluation



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Caption: A typical workflow for the in vitro characterization of a novel vitamin D analog.

Preclinical and Clinical Development

Promising vitamin D analogs identified through in vitro screening advance to preclinical in vivo studies and subsequently to clinical trials.

Preclinical In Vivo Studies

Animal models are crucial for evaluating the efficacy and safety of new analogs. Key preclinical studies include:

- **Xenograft models:** Human tumor cells are implanted into immunocompromised mice to assess the anti-cancer efficacy of the analog. Tumor growth inhibition is the primary endpoint.
- **Hypercalcemia studies:** The calcemic potential of the analog is evaluated by monitoring serum calcium levels in treated animals. This is a critical safety assessment.

- Pharmacokinetic studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the analog are determined.

Clinical Trials

Vitamin D analogs that demonstrate a favorable preclinical profile may enter clinical trials. Several analogs, such as paricalcitol and doxercalciferol, are clinically approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[2] While numerous analogs have been investigated for cancer treatment, none are currently approved for this indication, often due to a narrow therapeutic window between anti-cancer efficacy and hypercalcemia.[2]

Conclusion

While specific information on "**MC 1080-d4**" is not available in the public domain, the extensive research on other vitamin D analogs provides a robust framework for understanding their biological activities and therapeutic potential. The core principle guiding the development of these compounds is the separation of their potent anti-proliferative and pro-differentiating effects from their calcemic side effects. Future research will likely focus on developing analogs with even greater therapeutic indices and exploring their use in combination with other anti-cancer agents. Should "**MC 1080-d4**" be an alternative name for a known compound, further investigation under that specific designation would be necessary to provide a more targeted technical guide.

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References

- 1. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The future of vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: The Vitamin D Analog MC 1080-d4]. BenchChem, [2025]. [Online PDF]. Available at:

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